![molecular formula C14H15N3O3 B2889937 4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-37-4](/img/structure/B2889937.png)
4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
Research has shown that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. Specific substitutions at the pyridine and pyridone positions improve enzyme potency and aqueous solubility. This has implications in the development of targeted cancer therapies, as demonstrated in a study where an analogue showed complete tumor stasis in a Met-dependent gastric carcinoma model (Schroeder et al., 2009).
Heterocyclic Derivative Syntheses
In another study, 4-yn-1-ones containing various substituents, including prop-2-ynyl alpha-ketoamides, were used under oxidative carbonylation conditions to produce several derivatives like dihydropyridinone. This has implications in the field of organic chemistry and pharmaceuticals, providing pathways to synthesize complex molecules (Bacchi et al., 2005).
Novel Annulated Products
A study focused on the transformation of certain naphthyridinone derivatives, leading to the creation of new heterocyclic systems such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one. This research contributes to the development of new chemical entities with potential applications in drug discovery and development (Deady & Devine, 2006).
Beckmann Rearrangement
A study reported the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides from cycloalkanone oximes through the Beckmann rearrangement. This process is important in organic synthesis, particularly in the synthesis of amides and esters (Savel'ev et al., 2016).
Structural Characterization
Monoamide isomers of a similar chemical structure were synthesized and characterized using spectroscopic techniques. This study is significant in the field of chemistry for understanding the structure and properties of novel compounds (Kadir et al., 2017).
properties
IUPAC Name |
4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-5-15-7-11(9)16-14(19)10-8-17(2)13(18)6-12(10)20-3/h4-8H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFNROIIRAYOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CN(C(=O)C=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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